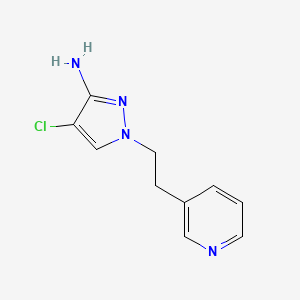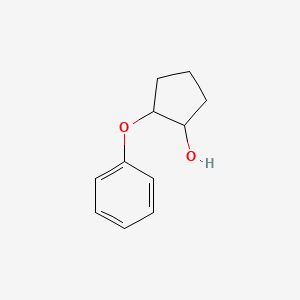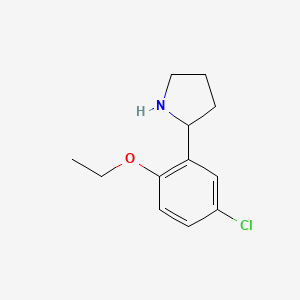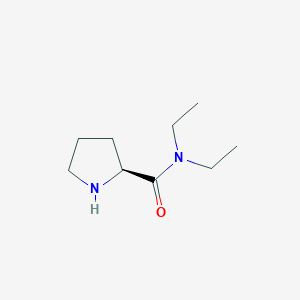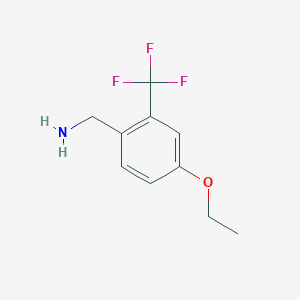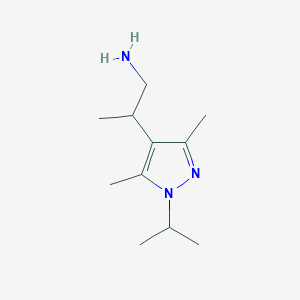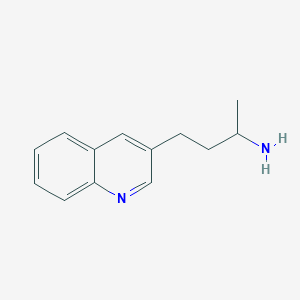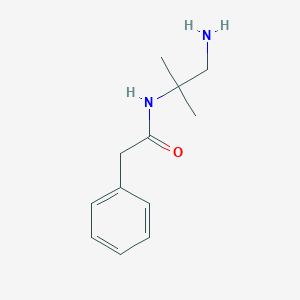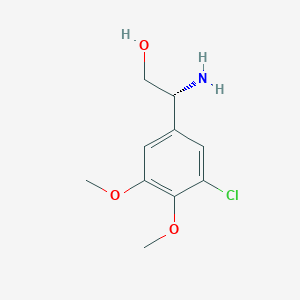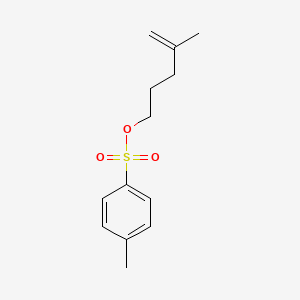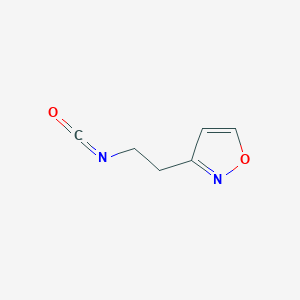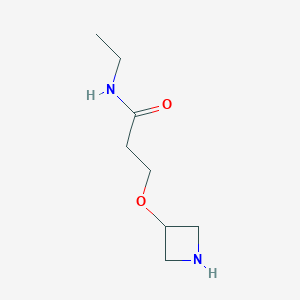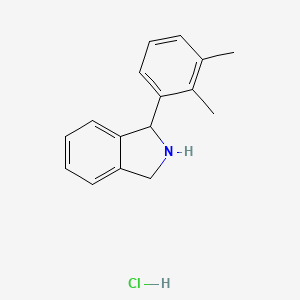
1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound with the molecular formula C₁₃H₁₆N₂·HClmedetomidine . Medetomidine belongs to the class of imidazole derivatives, which exhibit various interesting and useful properties in biological activities . The (S)-enantiomer of medetomidine, called dexmedetomidine , is commercially available under the trade name Precedex and is used as an anesthetic due to its sedative-analgesic effects.
Preparation Methods
Chemical Reactions Analysis
Medetomidine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions are possible. Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
Medetomidine finds applications in:
Medicine: As an anesthetic, it provides sufficient sedation during surgeries without requiring artificial ventilation.
Biology: Researchers study its effects on various biological systems.
Chemistry: It serves as a valuable intermediate in synthetic chemistry.
Industry: Medetomidine has industrial applications, although specifics would depend on the context.
Mechanism of Action
The exact mechanism by which medetomidine exerts its effects involves interactions with α₂-adrenoceptors. These receptors play a crucial role in sedation and analgesia. Further details on molecular targets and pathways would require deeper investigation.
Comparison with Similar Compounds
Medetomidine’s uniqueness lies in its specific structure and pharmacological properties. similar compounds include:
Dexmedetomidine: The (S)-enantiomer of medetomidine, widely used in clinical practice.
Other α₂-adrenoceptor agonists: Explore related compounds within this class.
Properties
Molecular Formula |
C16H18ClN |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-11-6-5-9-14(12(11)2)16-15-8-4-3-7-13(15)10-17-16;/h3-9,16-17H,10H2,1-2H3;1H |
InChI Key |
ULSLJHPGJKYZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C3=CC=CC=C3CN2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
